molecular formula C15H16Cl2FN3 B6195135 2-[5-(4-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride CAS No. 2680541-90-4

2-[5-(4-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

Cat. No.: B6195135
CAS No.: 2680541-90-4
M. Wt: 328.2
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Description

2-[5-(4-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of benzodiazole, a heterocyclic compound containing nitrogen atoms. The presence of a fluorophenyl group and an ethanamine chain further enhances its chemical characteristics, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of an appropriate o-phenylenediamine derivative with a fluorinated benzoyl chloride to form the benzodiazole core. This is followed by the introduction of the ethanamine side chain through nucleophilic substitution reactions. The final step involves the formation of the dihydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

2-[5-(4-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[5-(4-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(4-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
  • 2-[5-(4-bromophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
  • 2-[5-(4-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

Uniqueness

The presence of the fluorophenyl group in 2-[5-(4-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride imparts unique electronic and steric properties, which can influence its reactivity and biological activity. Compared to its analogs with different substituents, the fluorinated compound may exhibit distinct pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for research and development.

Properties

CAS No.

2680541-90-4

Molecular Formula

C15H16Cl2FN3

Molecular Weight

328.2

Purity

0

Origin of Product

United States

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